molecular formula C12H16 B1296778 1-(3-Methyl-3-butenyl)-4-methylbenzene CAS No. 56818-01-0

1-(3-Methyl-3-butenyl)-4-methylbenzene

Cat. No. B1296778
CAS RN: 56818-01-0
M. Wt: 160.25 g/mol
InChI Key: FOGLZKCYAMSSOE-UHFFFAOYSA-N
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Description

“1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “1-Pentene, 4-phenyl-” and "4-Phenyl-1-pentene" .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-3-butenyl)-4-methylbenzene” can be represented by the InChI string: InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 . This indicates that the molecule consists of a benzene ring with a 3-methyl-3-butenyl group and a methyl group attached to it .

Scientific Research Applications

  • Medicinal and Pharmaceutical Chemistry
    • Chalcones bearing the HMB group have been reported several times due to their novel scaffolds and numerous interesting biological activities .
    • They have shown a variety of biological activities, such as anticancer, anti-inflammatory, antibacterial, antiviral, antimalaria, and so on .
    • The HMB group in their structures have also been proved to be an essential functional group for some biological activities .
    • The isolation of twelve natural chalcones and a natural chalcone-type compound bearing the HMB group has been reviewed .
    • Their synthesis methods and biological activities have also been reported in the literature .
  • Chemical Properties

    • “1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It’s also known as "4-Phenyl-1-pentene" .
    • The compound has a molecular weight of 146.2289 .
    • The National Institute of Standards and Technology (NIST) provides a database with more detailed information about this compound .
  • Related Compounds

    • “3-Methyl-3-butenal” is a related compound with the molecular formula C5H8O . It has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da .
    • The predicted data for this compound is generated using the US Environmental Protection Agency’s EPISuite™ . The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.23 . The boiling point is estimated to be 100.67°C and the melting point is estimated to be -77.82°C .
  • Cross-linking Agent in Polymer Chemistry

    • “1-(3-Methyl-3-butenyl)-4-methylbenzene” is related to “3-Methyl-3-buten-1-yl methacrylate (IPEMA)”, which is a cross-linking agent with two different radical-reactive groups .
    • IPEMA reduces the inhibition of curing by oxygen and accelerates curing under air .
    • In addition, IPEMA acts as a reactive diluent to add hardness and flexibility to the cured film and can impart flame retardancy through the gradual .
  • Bioaccumulation and Environmental Impact

    • “3-Methyl-3-butenal”, a related compound, has been studied for its environmental impact .
    • The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.23 .
    • The boiling point is estimated to be 100.67°C and the melting point is estimated to be -77.82°C .
    • These properties can affect how the compound behaves in the environment and its potential for bioaccumulation .

properties

IUPAC Name

1-methyl-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLZKCYAMSSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341192
Record name 1-(3-Methyl-3-butenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-3-butenyl)-4-methylbenzene

CAS RN

56818-01-0
Record name 1-(3-Methyl-3-butenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mas Casals - 2010 - upcommons.upc.edu
L’objectiu d’aquest projecte és optimitzar un mètode d’extracció per tal d’analitzar els microcontaminants orgànics que es troben en aigües residuals. En aquest estudi s’ha partit d’…
Number of citations: 2 upcommons.upc.edu

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